molecular formula C14H21N B1428964 N-{[4-(2-methylpropyl)phenyl]methyl}cyclopropanamine CAS No. 1079178-27-0

N-{[4-(2-methylpropyl)phenyl]methyl}cyclopropanamine

Cat. No.: B1428964
CAS No.: 1079178-27-0
M. Wt: 203.32 g/mol
InChI Key: LECOQDMLFAEFNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{[4-(2-methylpropyl)phenyl]methyl}cyclopropanamine is a novel compound with the molecular formula C14H21N and a molecular weight of 203.32 g/mol. This compound has gained attention in the scientific community due to its potential implications in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[4-(2-methylpropyl)phenyl]methyl}cyclopropanamine typically involves the reaction of 4-(2-methylpropyl)benzyl chloride with cyclopropylamine under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-{[4-(2-methylpropyl)phenyl]methyl}cyclopropanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to yield the corresponding amine.

    Substitution: The compound can undergo nucleophilic substitution reactions with halogens or other nucleophiles to form substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.

    Substitution: Halogens, nucleophiles like amines or thiols.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Amines.

    Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

N-{[4-(2-methylpropyl)phenyl]methyl}cyclopropanamine has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic applications, including as an antidepressant or antipsychotic agent.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-{[4-(2-methylpropyl)phenyl]methyl}cyclopropanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular signaling pathways, ultimately resulting in the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-{[4-(2-methylpropyl)phenyl]methyl}cyclopropanamine: Known for its unique cyclopropane ring, which imparts distinct chemical and biological properties.

    N-{[4-(2-methylpropyl)phenyl]methyl}cyclobutanamine: Similar structure but with a cyclobutane ring, leading to different reactivity and biological activity.

    N-{[4-(2-methylpropyl)phenyl]methyl}cyclopentanamine: Contains a cyclopentane ring, which affects its chemical stability and interaction with biological targets.

Uniqueness

This compound stands out due to its cyclopropane ring, which is known for its strain and reactivity. This unique feature makes the compound a valuable tool in synthetic chemistry and a promising candidate for various biological applications.

Properties

IUPAC Name

N-[[4-(2-methylpropyl)phenyl]methyl]cyclopropanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N/c1-11(2)9-12-3-5-13(6-4-12)10-15-14-7-8-14/h3-6,11,14-15H,7-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LECOQDMLFAEFNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=CC=C(C=C1)CNC2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-{[4-(2-methylpropyl)phenyl]methyl}cyclopropanamine
Reactant of Route 2
Reactant of Route 2
N-{[4-(2-methylpropyl)phenyl]methyl}cyclopropanamine
Reactant of Route 3
Reactant of Route 3
N-{[4-(2-methylpropyl)phenyl]methyl}cyclopropanamine
Reactant of Route 4
Reactant of Route 4
N-{[4-(2-methylpropyl)phenyl]methyl}cyclopropanamine
Reactant of Route 5
Reactant of Route 5
N-{[4-(2-methylpropyl)phenyl]methyl}cyclopropanamine
Reactant of Route 6
Reactant of Route 6
N-{[4-(2-methylpropyl)phenyl]methyl}cyclopropanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.